molecular formula C19H18N2O3S B11706185 (5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B11706185
M. Wt: 354.4 g/mol
InChI Key: URWBXOGHOFNYFS-BOPFTXTBSA-N
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Description

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxyphenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-methoxybenzaldehyde with 4-methylaniline in the presence of a thiazolidinedione derivative. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinedione derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinedione derivatives.

    Substitution: Substituted thiazolidinedione derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. By modulating the activity of these receptors, the compound can influence various metabolic processes and exert its therapeutic effects.

Comparison with Similar Compounds

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: can be compared with other thiazolidinedione derivatives, such as:

    Rosiglitazone: A well-known antidiabetic drug that also targets PPARs but has a different substitution pattern on the thiazolidinedione ring.

    Pioglitazone: Another antidiabetic agent with a similar mechanism of action but distinct structural features.

    Troglitazone: An older thiazolidinedione derivative that was withdrawn from the market due to safety concerns but shares some structural similarities.

The uniqueness of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[(4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H18N2O3S/c1-13-3-7-15(8-4-13)20-12-21-18(22)17(25-19(21)23)11-14-5-9-16(24-2)10-6-14/h3-11,20H,12H2,1-2H3/b17-11-

InChI Key

URWBXOGHOFNYFS-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

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